molecular formula C10H6Br2O2 B15252050 3,7-Dibromonaphthalene-1,5-diol

3,7-Dibromonaphthalene-1,5-diol

Cat. No.: B15252050
M. Wt: 317.96 g/mol
InChI Key: CAOSXDXSVKNJHW-UHFFFAOYSA-N
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Description

3,7-Dibromonaphthalene-1,5-diol is an organic compound that belongs to the class of bromonaphthalenes It is characterized by the presence of two bromine atoms and two hydroxyl groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dibromonaphthalene-1,5-diol typically involves the bromination of naphthalene derivatives. One common method is the reaction of naphthalene-1,5-diol with bromine in the presence of a solvent like carbon tetrachloride (CCI4) under photochemical conditions. The reaction is carried out at low temperatures, often below 10°C, using an internal irradiation source such as a 150W projector lamp . The resulting product is then purified through crystallization from a solvent mixture like dichloromethane-hexane .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of solid catalysts such as montmorillonite clay can enhance the selectivity and yield of the desired product . Additionally, the reaction conditions can be optimized to minimize the formation of by-products and improve the overall efficiency of the process.

Mechanism of Action

The mechanism of action of 3,7-Dibromonaphthalene-1,5-diol involves its interaction with molecular targets and pathways within a system. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles. Additionally, the hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dibromonaphthalene-1,5-diol is unique due to the specific positioning of the bromine atoms and hydroxyl groups on the naphthalene ring. This arrangement influences its reactivity, making it suitable for specific chemical transformations and applications that other similar compounds may not be able to achieve .

Properties

Molecular Formula

C10H6Br2O2

Molecular Weight

317.96 g/mol

IUPAC Name

3,7-dibromonaphthalene-1,5-diol

InChI

InChI=1S/C10H6Br2O2/c11-5-1-7-8(10(14)3-5)2-6(12)4-9(7)13/h1-4,13-14H

InChI Key

CAOSXDXSVKNJHW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=CC(=C2)Br)O)O)Br

Origin of Product

United States

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